molecular formula C8H12O3 B14651350 3-Methyl-2-oxocyclohexane-1-carboxylic acid CAS No. 52456-87-8

3-Methyl-2-oxocyclohexane-1-carboxylic acid

Cat. No.: B14651350
CAS No.: 52456-87-8
M. Wt: 156.18 g/mol
InChI Key: FKCDMTCPACJSRK-UHFFFAOYSA-N
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Description

3-Methyl-2-oxocyclohexane-1-carboxylic acid is a cyclic keto acid with the molecular formula C8H12O3 It is a derivative of cyclohexane, featuring a methyl group, a keto group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-oxocyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-acetoxy-1,4-ethoxycarbonylcyclohexane . Another method includes the reaction of 2-oxocyclohexane-1-carboxylates with but-3-en-2-one in a Michael addition reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the keto and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

3-Methyl-2-oxocyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its keto and carboxylic acid groups play crucial roles in these interactions, facilitating the formation of intermediate compounds and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxocyclohexane-1-carboxylic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s behavior in various chemical reactions and its interactions with biological molecules.

Properties

CAS No.

52456-87-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-methyl-2-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-5-3-2-4-6(7(5)9)8(10)11/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

FKCDMTCPACJSRK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)C(=O)O

Origin of Product

United States

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